- Preparation peptidomimetics as antiviral agents with inhibitory activity against 3CL proteases, World Intellectual Property Organization, , ,

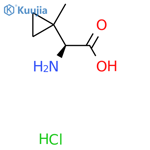

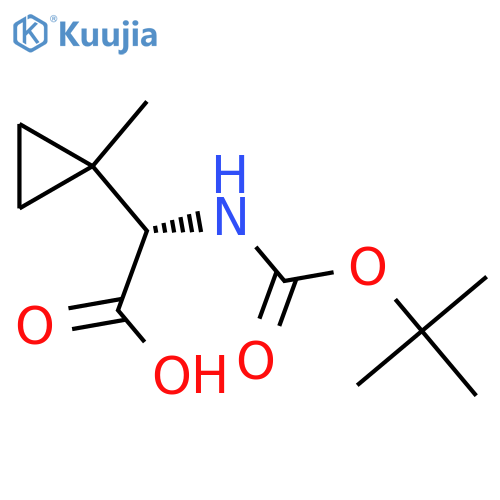

Cas no 928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid)

928758-14-9 structure

اسم المنتج:(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

كاس عدد:928758-14-9

وسط:C11H19NO4

ميغاواط:229.27286362648

MDL:MFCD29920877

CID:4779946

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

- (S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

- (S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid

- (2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylcyclopropaneacetic acid (ACI)

- (S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

-

- MDL: MFCD29920877

- نواة داخلي: 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1

- مفتاح Inchi: YIVOXOHBBPCXTC-SSDOTTSWSA-N

- ابتسامات: [C@H](C1(CC1)C)(C(=O)O)NC(=O)OC(C)(C)C

حساب السمة

- الرابطة الهيدروجينية المانحين العد: 2

- عدد مستقبلات الهيدروجين بوند: 4

- عدد الذرات الثقيلة: 16

- تدوير ملزمة العد: 5

- تعقيدات: 302

- إكسلوغ 3: 1.7

- طوبولوجي سطح القطب: 75.6

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11417-10g |

(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 95% | 10g |

$5270 | 2023-09-07 | |

| abcr | AB543618-100 mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; . |

928758-14-9 | 100mg |

€1459.90 | 2023-06-14 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11417-5g |

(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 95% | 5g |

$3150 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685108-100mg |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 98% | 100mg |

¥10231.00 | 2024-04-25 | |

| 1PlusChem | 1P01XF2L-250mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |

928758-14-9 | 95% | 250mg |

$2055.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685108-250mg |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 98% | 250mg |

¥20328.00 | 2024-04-25 | |

| abcr | AB543618-100mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; . |

928758-14-9 | 100mg |

€500.00 | 2025-02-21 | ||

| Ambeed | A479829-1g |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 97% | 1g |

$1544.0 | 2024-08-02 | |

| 1PlusChem | 1P01XF2L-1g |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |

928758-14-9 | 95% | 1g |

$3684.00 | 2024-04-20 | |

| 1PlusChem | 1P01XF2L-100mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |

928758-14-9 | 95% | 100mg |

$1052.00 | 2024-04-20 |

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 12 h, 25 °C

المراجع

طريقة الإنتاج 2

رد فعل الشرط

المراجع

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

المراجع

- Resensitizing daclatasvir-resistant hepatitis C variants by allosteric modulation of NS5A, Nature (London, 2015, 527(7577), 245-248

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Lead tetraacetate Solvents: Methanol , Dichloromethane ; 0 - 5 °C; 10 min, 0 °C; 50 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Triethylamine ; cooled; 20 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Triethylamine ; cooled; 20 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

المراجع

- Preparation of substituted azoles and their use as hepatitis C virus inhibitors, United States, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Catalysts: Lead tetraacetate Solvents: Methanol , Dichloromethane ; 5 min, 0 - 5 °C; 10 min, 0 °C; 50 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt

1.4 Reagents: Triethylamine Solvents: Methanol ; cooled

1.5 rt; 20 h, rt

1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt

1.4 Reagents: Triethylamine Solvents: Methanol ; cooled

1.5 rt; 20 h, rt

1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

المراجع

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, United States, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 4 - 48 h, rt

المراجع

- Practical and efficient method for amino acid derivatives containing β-quaternary center: Application toward synthesis of hepatitis C virus NS3 serine protease inhibitors, Tetrahedron Letters, 2007, 48(36), 6343-6347

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Raw materials

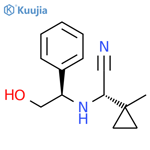

- Cyclopropaneacetonitrile, α-[[(1R)-2-hydroxy-1-phenylethyl]amino]-1-methyl-, (αS)-

- Di-tert-butyl dicarbonate

- (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Preparation Products

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid الوثائق ذات الصلة

-

1. Back matter

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

5. Book reviews

928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid) منتجات ذات صلة

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:928758-14-9)(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

نقاء:99%

كمية:1g

الأسعار ($):1390.0